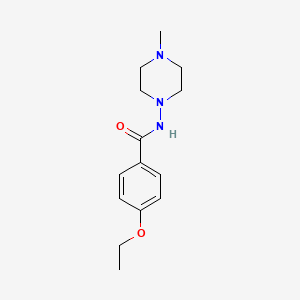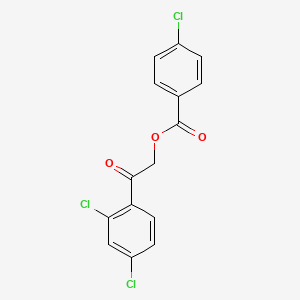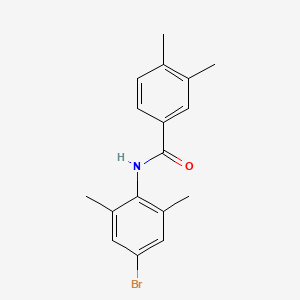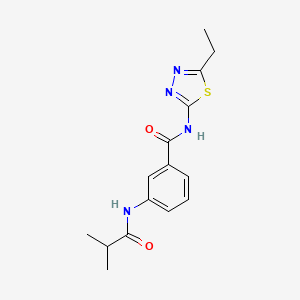
4-ethoxy-N-(4-methylpiperazin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(4-methylpiperazin-1-yl)benzamide is a chemical compound with the molecular formula C14H21N3O2. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a benzamide core substituted with an ethoxy group and a methylpiperazine moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-methylpiperazin-1-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzoic acid and 4-methylpiperazine.
Amide Formation: The carboxylic acid group of 4-ethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-methylpiperazine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4-methylpiperazin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxy-N-(4-methylpiperazin-1-yl)benzylamine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-ethoxy-N-(4-methylpiperazin-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and analgesic drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-methylpiperazin-1-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors involved in inflammatory pathways. The ethoxy and methylpiperazine groups contribute to its binding affinity and specificity. Molecular docking studies and in vitro assays are often used to elucidate the precise mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(4-methylpiperazin-1-yl)benzamide: Known for its anti-inflammatory properties.
4-methoxy-N-(4-methylpiperazin-1-yl)benzamide: Similar structure with a methoxy group instead of an ethoxy group.
4-ethoxy-N-(4-ethylpiperazin-1-yl)benzamide: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
This compound is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic properties and biological activity. The methylpiperazine moiety also contributes to its distinct chemical behavior and potential therapeutic applications.
Properties
IUPAC Name |
4-ethoxy-N-(4-methylpiperazin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-19-13-6-4-12(5-7-13)14(18)15-17-10-8-16(2)9-11-17/h4-7H,3,8-11H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLGJUAZQOLHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-Ethylpiperazinyl)-1-benzylpyrazolo[5,4-d]pyrimidine](/img/structure/B5764054.png)
![ETHYL 5-ETHOXY-1-[(FURAN-2-YL)METHYL]-2-METHYL-1H-INDOLE-3-CARBOXYLATE](/img/structure/B5764066.png)
![2-Chloro-5-[(2-naphthalen-1-ylacetyl)amino]benzoic acid](/img/structure/B5764067.png)
![1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5764069.png)



![3-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]butanamide](/img/structure/B5764095.png)
![4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5764100.png)
![methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5764105.png)

![4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5764118.png)
![1-(4-FLUOROBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE](/img/structure/B5764126.png)
![N-[4-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5764138.png)
